molecular formula C13H13ClN2O2 B6211147 6-(butan-2-yl)-4-chloro-3-nitroquinoline CAS No. 1982832-10-9

6-(butan-2-yl)-4-chloro-3-nitroquinoline

Cat. No.: B6211147
CAS No.: 1982832-10-9
M. Wt: 264.71 g/mol
InChI Key: SDYGAHAYHKBWTN-UHFFFAOYSA-N
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Description

6-(butan-2-yl)-4-chloro-3-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a butan-2-yl group at the 6th position, a chlorine atom at the 4th position, and a nitro group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butan-2-yl)-4-chloro-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroquinoline followed by the introduction of the butan-2-yl group through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(butan-2-yl)-4-chloro-3-nitroquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The butan-2-yl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: 6-(butan-2-yl)-4-chloro-3-aminoquinoline.

    Substitution: 6-(butan-2-yl)-4-substituted-3-nitroquinoline.

    Oxidation: 6-(butan-2-one)-4-chloro-3-nitroquinoline.

Scientific Research Applications

6-(butan-2-yl)-4-chloro-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 6-(butan-2-yl)-4-chloro-3-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitroquinoline: Lacks the butan-2-yl group, making it less lipophilic.

    6-(butan-2-yl)-3-nitroquinoline: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    6-(butan-2-yl)-4-chloroquinoline: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological activity.

Uniqueness

6-(butan-2-yl)-4-chloro-3-nitroquinoline is unique due to the presence of all three functional groups (butan-2-yl, chlorine, and nitro) on the quinoline ring

Properties

CAS No.

1982832-10-9

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

6-butan-2-yl-4-chloro-3-nitroquinoline

InChI

InChI=1S/C13H13ClN2O2/c1-3-8(2)9-4-5-11-10(6-9)13(14)12(7-15-11)16(17)18/h4-8H,3H2,1-2H3

InChI Key

SDYGAHAYHKBWTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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